Lipophilicity (LogP) Comparison: Diethynyl vs. Diethenyl 8-Quinolinyl Borinic Ester
The diethynyl compound exhibits a computed LogP value of 1.95, which is approximately 1.1 LogP units lower than the 3.06 value of the diethenyl analog (CAS 873101-95-2). This represents a roughly 12.6-fold lower predicted octanol-water partition coefficient, indicating significantly greater hydrophilicity for the diethynyl-substituted ester .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | Borinic acid, diethenyl-, 8-quinolinyl ester (CAS 873101-95-2): LogP = 3.06 |
| Quantified Difference | ΔLogP = -1.11 (target is ~12.6-fold more hydrophilic) |
| Conditions | In silico LogP prediction; same computational method across both compounds (data source: ChemSrc) |
Why This Matters
A LogP difference of this magnitude materially affects aqueous solubility and membrane permeability, which are critical for both in vitro assay design and formulation development.
